[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(oxolan-2-yl)methyl]amine
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Overview
Description
[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(oxolan-2-yl)methyl]amine is a compound that features a pyrazole ring and an oxolane ring connected via a methylamine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(oxolan-2-yl)methyl]amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate 1,3-dicarbonyl compound under acidic or basic conditions.
Formation of the Oxolane Ring: The oxolane ring can be synthesized via the cyclization of a diol or a halohydrin in the presence of a strong base.
Coupling Reaction: The final step involves coupling the pyrazole and oxolane rings via a methylamine linkage. This can be achieved through a nucleophilic substitution reaction where the amine group attacks a suitable electrophile, such as a halomethyl derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of pyrazole N-oxides.
Reduction: Reduction reactions can target the oxolane ring, converting it into a diol.
Substitution: The methylamine linkage can participate in substitution reactions, where the amine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Pyrazole N-oxides.
Reduction: Diols derived from the oxolane ring.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
Chemistry
[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(oxolan-2-yl)methyl]amine is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions. Its ability to form stable complexes with metal ions makes it useful in bioinorganic chemistry.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structural features allow for the development of drugs with improved efficacy and reduced side effects.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of [(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(oxolan-2-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. The pyrazole ring is known to interact with metal ions, which can modulate the activity of metalloenzymes. The oxolane ring can enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethanone
- 3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)propanoic acid
- 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)butan-2-one
Uniqueness
[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(oxolan-2-yl)methyl]amine is unique due to the presence of both a pyrazole and an oxolane ring in its structure. This dual-ring system imparts distinct chemical and physical properties, such as enhanced stability and reactivity, which are not observed in simpler pyrazole derivatives. The compound’s ability to participate in a wide range of chemical reactions makes it a versatile tool in synthetic and medicinal chemistry.
Properties
Molecular Formula |
C12H21N3O |
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Molecular Weight |
223.31 g/mol |
IUPAC Name |
N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1-(oxolan-2-yl)methanamine |
InChI |
InChI=1S/C12H21N3O/c1-3-15-9-11(10(2)14-15)7-13-8-12-5-4-6-16-12/h9,12-13H,3-8H2,1-2H3 |
InChI Key |
COSVHJZVSCUJJC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)CNCC2CCCO2 |
Origin of Product |
United States |
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